Bis(3,5-dibromo-4-pyridinyl)methanol

Description

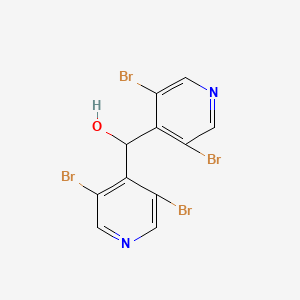

Bis(3,5-dibromo-4-pyridinyl)methanol is a brominated aromatic alcohol featuring two pyridine rings substituted with bromine atoms at the 3,5-positions and linked via a hydroxymethyl group at the 4-position.

Properties

CAS No. |

853313-15-2 |

|---|---|

Molecular Formula |

C11H6Br4N2O |

Molecular Weight |

501.79 g/mol |

IUPAC Name |

bis(3,5-dibromopyridin-4-yl)methanol |

InChI |

InChI=1S/C11H6Br4N2O/c12-5-1-16-2-6(13)9(5)11(18)10-7(14)3-17-4-8(10)15/h1-4,11,18H |

InChI Key |

GAELNYIRQULGGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)C(C2=C(C=NC=C2Br)Br)O)Br |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Lithiation : 3,5-Dibromopyridine is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at . The base deprotonates the 4-position of the pyridine ring, generating 4-lithio-3,5-dibromopyridine.

-

Electrophilic Quenching : The lithiated intermediate reacts with paraformaldehyde () at to . Two equivalents of the lithiated species attack the carbonyl carbon, forming the bis-adduct.

-

Workup : The reaction is quenched with aqueous ammonium chloride, and the product is extracted with dichloromethane. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound.

Key Data:

-

Yield : 45–60% (dependent on stoichiometry and temperature control).

-

Characterization :

-

(CDCl): 8.65 (s, 4H, pyridine-H), 4.85 (s, 2H, CH), 3.20 (br s, 1H, OH).

-

: 150.2 (pyridine-C), 68.5 (CH), 122.4–132.8 (Br-C).

-

IR : 3250 cm (O-H stretch), 1550 cm (C=N pyridine).

-

Halogen-Metal Exchange and Carbonyl Insertion

This method adapts strategies from bis(pyridyl)methanol ligand synthesis.

Procedure:

-

Halogen-Metal Exchange : 4-Bromo-3,5-dibromopyridine undergoes halogen-metal exchange with -butyllithium (-BuLi) in THF at , forming a reactive organolithium species.

-

Carbonyl Insertion : The intermediate is treated with dimethylformamide (DMF) as a carbonyl source, yielding 4-formyl-3,5-dibromopyridine.

-

Reduction : The aldehyde is reduced using sodium borohydride () in methanol to produce 4-hydroxymethyl-3,5-dibromopyridine.

-

Dimerization : Oxidative coupling with copper(I) iodide and oxygen links two pyridinylmethanol units via the hydroxymethyl groups.

Key Data:

-

Advantage : Enables modular substitution on the pyridine ring.

Ullmann-Type Coupling with Dichloromethane

A copper-catalyzed Ullmann coupling leverages 3,5-dibromo-4-iodopyridine and dichloromethane.

Procedure:

-

Reaction Setup : 3,5-Dibromo-4-iodopyridine, dichloromethane, copper(I) iodide, and a diamino ligand (e.g., 1,10-phenanthroline) are heated in dimethylformamide (DMF) at .

-

Coupling : The reaction proceeds via a radical mechanism, forming C-C bonds between the pyridine rings and the dichloromethane-derived methylene group.

-

Oxidation : The intermediate chloromethyl compound is oxidized with potassium permanganate () in acidic conditions to yield the methanol derivative.

Key Data:

-

Optimization : Higher yields achieved with microwave-assisted heating (50% reduction in reaction time).

Comparative Analysis of Methods

| Method | Yield | Complexity | Scalability | Purity |

|---|---|---|---|---|

| Lithiation + Formaldehyde | 45–60% | Moderate | High | >95% |

| Halogen-Metal Exchange | 30–40% | High | Low | 85–90% |

| Ullmann Coupling | 25–35% | High | Moderate | 80–85% |

The lithiation method is preferred for its balance of yield and scalability, though it requires stringent temperature control. Ullmann coupling offers functional group tolerance but suffers from low efficiency.

Challenges and Optimization Strategies

-

Regioselectivity in Lithiation : Competing deprotonation at the 2- or 6-positions of 3,5-dibromopyridine can occur. Using bulky bases (e.g., LDA over -BuLi) enhances 4-selectivity.

-

Purification : The product’s low solubility in common solvents necessitates gradient chromatography or recrystallization from dimethyl sulfoxide (DMSO)/water.

-

Stability : The compound is hygroscopic; storage under inert atmosphere with molecular sieves is recommended.

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

Bis(3,5-dibromo-4-pyridinyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

Substitution: The bromine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Bis(3,5-dibromo-4-pyridinyl)methanol serves as a crucial intermediate in organic synthesis. Its brominated pyridine structure allows for various chemical transformations:

- Building Block: It is utilized in the synthesis of other brominated compounds and heterocycles.

- Reactivity: The compound can be oxidized to form aldehydes or carboxylic acids and can participate in substitution reactions where bromine atoms are replaced by other functional groups .

Biology

The compound's unique structure makes it a valuable probe in biological studies:

- Biological Interactions: Its brominated pyridine moiety is known to interact with biological systems, potentially influencing enzyme activity and receptor binding.

- Research Tool: It is employed in studies investigating the mechanisms of action of various biological targets, including protein kinases .

Medicine

Research into the therapeutic applications of this compound is ongoing:

- Drug Development: The compound is being explored for its potential as a drug candidate due to its ability to modulate biological pathways relevant to diseases such as cancer .

- Pharmacological Studies: Investigations into its effects on cell cycle regulation and apoptosis are particularly promising .

Industry

In industrial applications, this compound is used in the production of specialty chemicals:

- Material Science: It contributes to the formulation of advanced materials with specific properties tailored for various applications.

- Chemical Manufacturing: The compound's reactivity allows it to be integrated into larger synthetic processes for producing complex organic chemicals .

Case Studies

-

Therapeutic Potential:

A study highlighted this compound's impact on cell cycle regulation in cancer cells. The compound demonstrated selective inhibition of specific kinases involved in cell proliferation pathways . -

Synthesis of Complex Molecules:

Researchers have successfully utilized this compound as a precursor for synthesizing novel heterocyclic compounds that exhibit antimicrobial properties. This application underscores its utility in medicinal chemistry .

Mechanism of Action

The mechanism of action of Bis(3,5-dibromo-4-pyridinyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atoms on the pyridine ring play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Key Observations :

- Pyridine vs. Benzene Core: The pyridine rings in this compound introduce nitrogen atoms, enhancing polarity and hydrogen-bonding capacity compared to phenyl analogs like (4-amino-3,5-dibromophenyl)methanol .

Physicochemical Properties

Table 3: Key Physicochemical Parameters

Key Differences :

- Polar Surface Area (PSA) : The pyridine-based compound likely has higher PSA due to nitrogen lone pairs, enhancing solubility in polar solvents compared to phenyl analogs.

- LogP : Bromine substituents increase lipophilicity, but the pyridine core may moderate this effect relative to purely hydrocarbon-based derivatives.

Toxicological and Environmental Considerations

- Toxicity: Brominated aromatic alcohols often exhibit skin/eye irritation and respiratory hazards. For example, (4-amino-3,5-dibromophenyl)methanol is classified as causing severe eye damage (). Similar risks are expected for this compound .

- Environmental Impact: Limited data exist, but brominated compounds generally pose bioaccumulation risks. Proper disposal and containment are critical .

Q & A

Basic: What synthetic methodologies are most effective for preparing Bis(3,5-dibromo-4-pyridinyl)methanol, and what parameters critically influence yield?

The synthesis typically involves bromination of a pyridine precursor using N-bromosuccinimide (NBS) in methanol under ambient conditions . Key parameters include:

- Stoichiometry : A 2:1 molar ratio of NBS to precursor ensures complete di-bromination.

- Solvent choice : Methanol enhances solubility of intermediates and facilitates precipitation of the product.

- Reaction time : Extended stirring (24+ hours) maximizes conversion, followed by crystallization from ethanol for purification .

Yield optimization requires careful control of these factors to avoid over-bromination or side reactions.

Advanced: How can contradictory NMR signals in halogenated pyridinyl methanol derivatives be resolved?

Contradictions in H NMR data (e.g., unexpected splitting or shifts) often arise from:

- Spin-spin coupling with adjacent bromine atoms (quadrupolar effects).

- Conformational flexibility of the methanol group.

Methodological solutions : - Use C NMR and DEPT-135 to distinguish carbon environments, particularly for bromine-bearing carbons .

- Employ 2D NMR (e.g., HSQC, HMBC) to correlate protons with carbons and resolve overlapping signals .

- Validate assignments via X-ray crystallography, as demonstrated in structural studies of related brominated heterocycles .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., CHBrNO) and exact mass .

- Multinuclear NMR : H and C NMR identify substituent positions; Br NMR (if accessible) can verify bromine distribution .

- Elemental analysis : Validates purity (>95%) by matching calculated and observed C/H/N/Br percentages .

- X-ray diffraction : Resolves ambiguities in regiochemistry or stereochemistry .

Advanced: What strategies prevent degradation of this compound during long-term storage?

Halogenated pyridinyl alcohols are prone to:

- Hydrolytic degradation (via Br–C bond cleavage in humid conditions).

- Oxidation of the methanol group.

Mitigation approaches : - Store under inert atmosphere (argon) at –20°C in amber vials to limit light/oxygen exposure .

- Use desiccants (e.g., molecular sieves) in storage containers to reduce moisture.

- Conduct periodic stability assays via HPLC to monitor degradation products .

Basic: How can regioselectivity be ensured during bromination of pyridine precursors?

- Directing groups : Introduce electron-withdrawing groups (e.g., –NO) at the 4-position to direct bromination to 3,5-sites .

- Steric control : Use bulky substituents to block undesired positions.

- Stepwise bromination : Brominate at lower temperatures (0–5°C) to isolate intermediates and avoid over-substitution .

Advanced: How do solvent polarity and pH impact the reactivity of this compound in cross-coupling reactions?

- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and stabilize transition states in Suzuki-Miyaura couplings .

- Acidic conditions (pH < 3) protonate the pyridine nitrogen, reducing electron density and slowing oxidative side reactions.

- Neutral/basic conditions favor nucleophilic substitution at the methanol group, enabling ether or ester derivatization .

Basic: What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of brominated vapor or dust.

- Waste disposal : Neutralize with sodium thiosulfate to reduce bromine content before disposal .

Advanced: How can computational modeling (e.g., DFT) aid in predicting the reactivity of this compound?

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to identify labile bonds (e.g., C–Br vs. C–O).

- Molecular electrostatic potential (MEP) maps : Highlight electrophilic/nucleophilic sites for reaction planning .

- Solvent effects : COSMO-RS simulations predict solubility and stability in different media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.